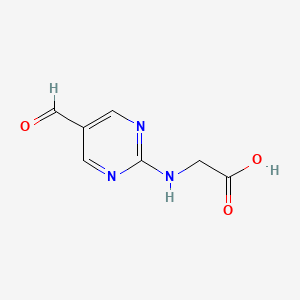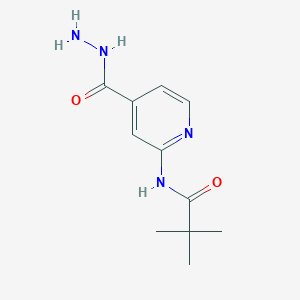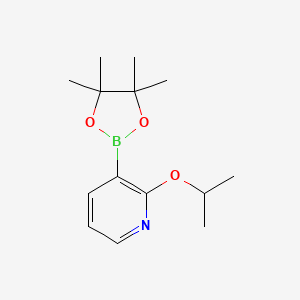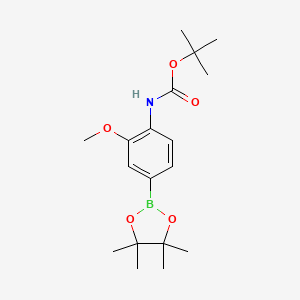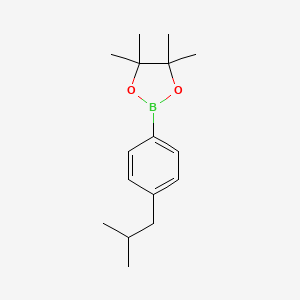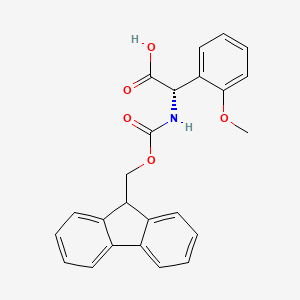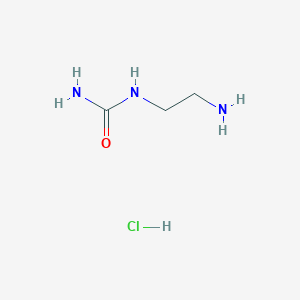
4-(Piperidin-1-carbonyl)benzoesäure
Übersicht
Beschreibung
4-(Piperidine-1-carbonyl)benzoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidine-1-carbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidine-1-carbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Piperidinderivate spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Sie sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden enthalten . So wurde beispielsweise eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten als klinisch Crizotinib-resistente anaplastische Lymphomkinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1) duale Inhibitoren entwickelt .
Arzneimittelentwicklung
Piperidinhaltige Verbindungen stellen einen der wichtigsten synthetischen medizinischen Bausteine für die Arzneimittelentwicklung dar . Laut Sci-Finder wurden in den letzten fünf Jahren mehr als 7000 piperidinbezogene Veröffentlichungen veröffentlicht .
Synthese biologisch aktiver Piperidine
Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie . Dazu gehören intra- und intermolekulare Reaktionen, die zur Bildung verschiedener Piperidinderivate führen .
Schutz von Carbonylverbindungen
Der Piperidin-katalysierte Schutz ist eine innovative Technik zum Schutz verschiedener Carbonylverbindungen, die als Acetale in einer generischen Reaktion fungieren . Diese Technik ist entscheidend in der Kohlenhydratchemie, organischen und pharmazeutischen Verbindungen sowie in der Arzneimittelentwicklungschemie .
Antikrebstherapie
Die Verbindungen zeigen Potenzial in der Modulation der neuronalen Funktion, Neurotransmission, Krebsmechanismen und Immunreaktionen . Dies deutet auf vielversprechende Wege für zukünftige Forschung und Entwicklung hin .
Modulation der Neurotransmission
Piperidinderivate könnten möglicherweise zur Modulation der Neurotransmission eingesetzt werden . Dies könnte Auswirkungen auf die Behandlung neurologischer Erkrankungen haben .
Wirkmechanismus
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
The compound’s molecular weight is 23307 , which could potentially influence its bioavailability.
Result of Action
Piperidine derivatives are known to have various physiological effects depending on their specific structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Piperidine-1-carbonyl)benzoic acid. For instance, the compound should be stored in a sealed container in a dry room . This suggests that moisture and air exposure could potentially affect the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
4-(Piperidine-1-carbonyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, thereby affecting neurotransmission. Additionally, 4-(Piperidine-1-carbonyl)benzoic acid may interact with other biomolecules such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 4-(Piperidine-1-carbonyl)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation and survival. By modulating this pathway, 4-(Piperidine-1-carbonyl)benzoic acid can impact cell growth and differentiation. Furthermore, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(Piperidine-1-carbonyl)benzoic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to its inhibition . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, 4-(Piperidine-1-carbonyl)benzoic acid may modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity. It can also influence gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-(Piperidine-1-carbonyl)benzoic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. In vitro studies have demonstrated that prolonged exposure to 4-(Piperidine-1-carbonyl)benzoic acid can lead to changes in cellular metabolism and function, including alterations in cell proliferation and differentiation
Dosage Effects in Animal Models
The effects of 4-(Piperidine-1-carbonyl)benzoic acid can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For instance, low doses of 4-(Piperidine-1-carbonyl)benzoic acid have been shown to enhance cognitive function and memory in animal models, likely due to its inhibitory effects on acetylcholinesterase . High doses can lead to neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-(Piperidine-1-carbonyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and function. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways . Understanding the metabolic pathways of 4-(Piperidine-1-carbonyl)benzoic acid is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-(Piperidine-1-carbonyl)benzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, it may interact with organic anion transporters and other membrane proteins that facilitate its uptake and distribution within tissues . Understanding the transport and distribution mechanisms of 4-(Piperidine-1-carbonyl)benzoic acid is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 4-(Piperidine-1-carbonyl)benzoic acid can influence its activity and function. This compound may be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of 4-(Piperidine-1-carbonyl)benzoic acid is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
4-(piperidine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPDDNFTHQPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)

